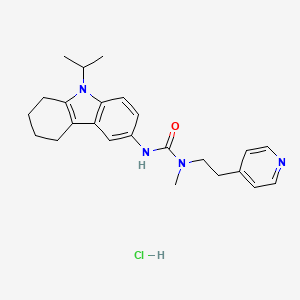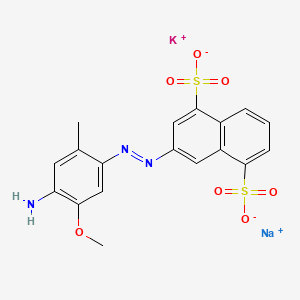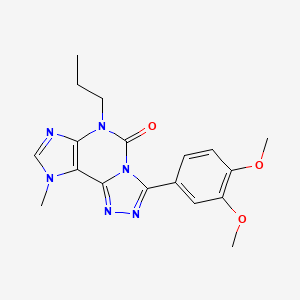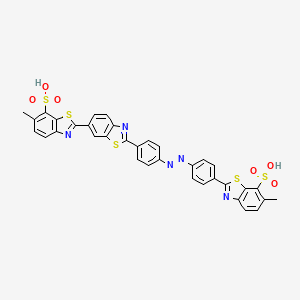
Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is a complex organic compound with the molecular formula C35H23N5O6S5Ba. It is known for its unique structure, which includes multiple benzothiazole rings and sulfonate groups. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings through the cyclization of o-aminothiophenol with carboxylic acids.
Diazotization: The next step involves the diazotization of the aromatic amines to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with the benzothiazole intermediates to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonate groups.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sulfuric acid for sulfonation and sodium nitrite for diazotization.
Analyse Chemischer Reaktionen
Types of Reactions
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.
Wirkmechanismus
The mechanism of action of Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups enhance its solubility and facilitate its binding to specific sites. The azo bond can undergo cleavage, releasing active intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
- Sodium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
- Potassium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
Uniqueness
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is unique due to its barium ion, which imparts specific properties such as enhanced stability and reactivity compared to its sodium and potassium counterparts. This makes it particularly valuable in applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
68399-72-4 |
|---|---|
Molekularformel |
C35H23N5O6S5 |
Molekulargewicht |
769.9 g/mol |
IUPAC-Name |
6-methyl-2-[4-[[4-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C35H23N5O6S5/c1-18-3-14-26-29(31(18)50(41,42)43)48-34(37-26)21-7-12-24(13-8-21)40-39-23-10-5-20(6-11-23)33-36-25-16-9-22(17-28(25)47-33)35-38-27-15-4-19(2)32(30(27)49-35)51(44,45)46/h3-17H,1-2H3,(H,41,42,43)(H,44,45,46) |
InChI-Schlüssel |
BEXNWQBPWJESDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C7=NC8=C(S7)C(=C(C=C8)C)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
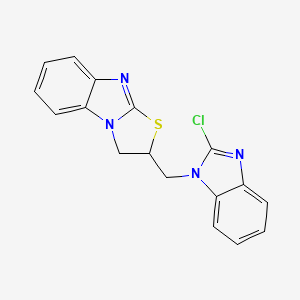
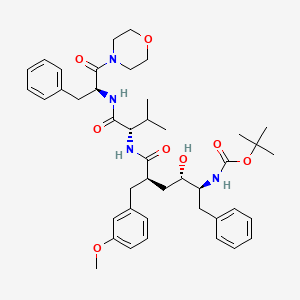
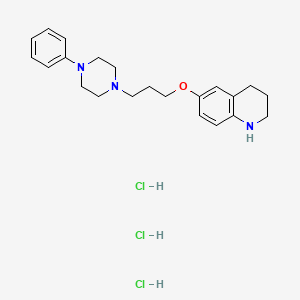
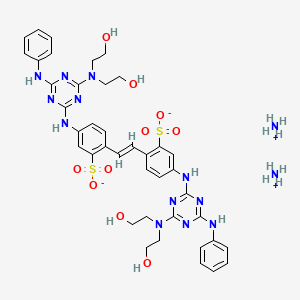

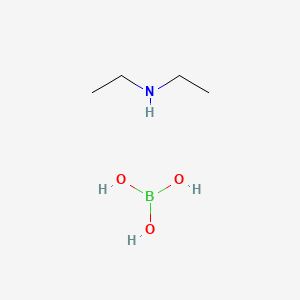
![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
